molecular formula C10H16FN3OS B14092889 (R)-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Katalognummer: B14092889
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: VHKMUFAARCHCTQ-HYORBCNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, which is known for its significance in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the fluoropyrimidine core:

    Attachment of the ethyl group:

    Sulfinamide formation:

Industrial Production Methods

Industrial production of ®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, which offer advantages such as improved mass transfer and resource-efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to other functional groups, such as amines.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It is studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. In the context of its antiviral and anticancer properties, the compound may inhibit key enzymes or interfere with nucleic acid synthesis. The fluoropyrimidine moiety is known to mimic natural nucleotides, allowing the compound to be incorporated into DNA or RNA, thereby disrupting their function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activity.

Eigenschaften

Molekularformel

C10H16FN3OS

Molekulargewicht

245.32 g/mol

IUPAC-Name

(R)-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H16FN3OS/c1-7(14-16(15)10(2,3)4)9-12-5-8(11)6-13-9/h5-7,14H,1-4H3/t7-,16+/m0/s1

InChI-Schlüssel

VHKMUFAARCHCTQ-HYORBCNSSA-N

Isomerische SMILES

C[C@@H](C1=NC=C(C=N1)F)N[S@](=O)C(C)(C)C

Kanonische SMILES

CC(C1=NC=C(C=N1)F)NS(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.